N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzothiazole ring substituted with a dimethylsulfamoyl group and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction using dimethylsulfamoyl chloride and a base such as triethylamine.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the benzamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole or benzamide derivatives.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, while the dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions, modulating the activity of the target molecule. This compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide
- N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide is unique due to the specific positioning of the dimethylsulfamoyl group and the benzamide moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17N3O3S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-5-4-6-12(9-11)16(21)19-17-18-14-8-7-13(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) |
InChI Key |
XUUSLWSRBKOFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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